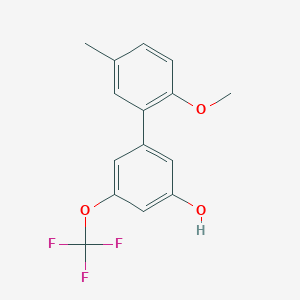

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol

Description

Properties

IUPAC Name |

3-(2-methoxy-5-methylphenyl)-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3O3/c1-9-3-4-14(20-2)13(5-9)10-6-11(19)8-12(7-10)21-15(16,17)18/h3-8,19H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCODCFAEJTZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686605 | |

| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261900-81-5 | |

| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the trifluoromethoxy group may yield a trifluoromethyl group.

Scientific Research Applications

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It may be used in the study of enzyme interactions and as a probe for understanding biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The methoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with 2-Methoxy-5-methylphenyl Substituents

Compounds bearing the 2-methoxy-5-methylphenyl group exhibit distinct physicochemical properties based on their functional groups:

Key Observations :

- The trifluoromethanesulfonate derivative () is highly reactive, classified as hazardous, highlighting the impact of strong electron-withdrawing groups on stability .

- LogP values increase with non-polar functional groups (e.g., propanol vs. propanoic acid), suggesting enhanced membrane permeability in pharmaceutical contexts .

Trifluoromethoxy-Substituted Phenols

Trifluoromethoxy groups confer unique electronic and steric properties:

Key Observations :

Physicochemical Property Trends

- Melting Points: Aromatic substituents (e.g., phenyl groups) elevate melting points (e.g., 130–132°C for propanoic acid derivatives ) compared to aliphatic analogs.

- Boiling Points: Bulky substituents like trifluoromethoxy increase boiling points (e.g., 413.8°C for 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol ).

- Solubility: Polar functional groups (e.g., -COOH in propanoic acid) enhance solubility in polar solvents like DMSO .

Biological Activity

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group and a methoxy-substituted phenyl ring, which contribute to its unique chemical properties. The presence of the trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

- Gene Expression Alteration : The compound could affect the expression of genes associated with its biological effects, particularly in cancer and inflammatory pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated:

- Cell Proliferation Inhibition : The compound showed potent inhibition of cell proliferation in various cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : The anticancer effects are linked to apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction |

| HT-29 (Colon) | 4.8 | Cell cycle arrest (G1 phase) |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus.

- Fungal Activity : Exhibits antifungal activity against Candida species.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Candida albicans | 15 µg/mL |

Case Studies

- Anticancer Study : A study published in Cancer Research highlighted that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer, with significant apoptosis observed in tumor tissues .

- Antimicrobial Evaluation : Research conducted by the Journal of Antimicrobial Chemotherapy reported that this compound inhibited the growth of multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. How does structural modification enhance selectivity between COX-2 and 15-LOX enzymes in anti-inflammatory applications?

- Methodology : Perform enzyme inhibition assays with recombinant isoforms. Use X-ray crystallography to resolve binding modes and modify substituents (e.g., para-methyl vs. methoxy) to optimize selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.